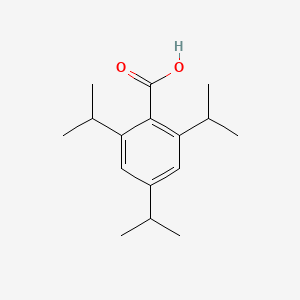

2,4,6-Triisopropylbenzoic acid

描述

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry. researchgate.net Research into these compounds is driven by their wide-ranging applications, from being precursors for agrochemicals and pharmaceuticals to their use as food additives and dyes. researchgate.net The reactivity and properties of benzoic acid derivatives can be finely tuned by the nature and position of substituents on the benzene (B151609) ring. researchgate.netnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups significantly alters the acidity of the carboxylic acid group, which in turn affects reaction mechanisms. researchgate.net Furthermore, the strategic placement of substituents can influence the formation of liquid crystals and the development of materials with specific technological applications. nih.gov

Significance of Steric Hindrance in Benzoic Acid Systems

Steric hindrance, the congestion caused by bulky atomic groups that slows down chemical reactions, is a critical factor in determining the reactivity of benzoic acid derivatives. otterbein.edu This phenomenon is particularly pronounced when substituents are located at the ortho positions (adjacent to the carboxylic acid group). otterbein.edu

The study of sterically hindered acids has a long history in organic chemistry, providing fundamental insights into reaction mechanisms. The presence of bulky groups near a reaction center can impede the approach of reactants, thereby decreasing the reaction rate. otterbein.edu This principle has been extensively studied in various reactions, such as S_N2 reactions, where steric hindrance around the reaction center plays a major role in general reactivity. otterbein.edu Research on the gas-phase acidities of methyl-substituted benzoic acids and the basicities of their methyl esters has further elucidated the concepts of sterically hindered resonance and the buttressing effect. acs.org

In contemporary research, bulky benzoic acid derivatives continue to be of great importance. They are crucial for understanding how steric effects influence product yields and for developing more effective synthetic methodologies. otterbein.edu For example, in the synthesis of oxadiazoles, the use of sterically hindered benzoic acids helps to elucidate the reaction mechanism and optimize product formation. otterbein.edu Furthermore, research has shown that the 2,6-disubstitution in benzoic acid can prevent the carboxylic acid group from accessing monocarboxylic acid transporters, a finding with significant implications for drug design and bioavailability. nih.govresearchgate.net Bulky benzoic acid derivatives are also employed to study the effects of steric hindrance on the equilibration of E/Z isomers. researchgate.net

Overview of 2,4,6-Triisopropylbenzoic Acid as a Model Compound

With its three bulky isopropyl groups, this compound serves as an excellent model compound for investigating the effects of extreme steric hindrance.

The highly encumbered nature of this compound makes it a valuable tool in various reaction systems. It is used as a sterically demanding ligand in coordination chemistry, where it can influence the geometry and reactivity of metal complexes. psu.eduosu.edu For instance, its reaction with ditungsten tetrakis(mhp) results in a thermodynamically favored product due to the steric demands of the bulky carboxylate ligand. psu.edu In catalysis, it has been used as an additive in palladium-catalyzed C-H carbonylation reactions to improve diastereoselectivity and yield. cam.ac.uk It also serves as a ligand in the synthesis of a bench-stable cerium(IV) benzoate (B1203000) complex used for selective dehydroxymethylative functionalization. acs.org

The defining structural feature of this compound is the presence of three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. ontosight.ai This arrangement creates significant steric bulk around the carboxylic acid functionality, which profoundly influences its chemical behavior. ontosight.aiotterbein.edu This steric hindrance is a key factor in its utility as an intermediate in organic synthesis. fishersci.com The bulky nature of the molecule can also affect its packing in the solid state and its interactions with other molecules. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| CAS Number | 49623-71-4 |

| Melting Point | 184-187 °C |

| Appearance | Solid |

| Solubility | Slightly soluble in water |

Data sourced from multiple chemical suppliers and databases. ontosight.aifishersci.comvwr.comnist.gov

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tri(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVHAZFBJJXIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197939 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49623-71-4 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49623-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049623714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49623-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tris(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(1-methylethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design

Strategic Approaches to 2,4,6-Triisopropylbenzoic Acid Synthesis

The synthesis of this compound, a sterically hindered aromatic carboxylic acid, requires strategic planning to ensure the correct substitution pattern and to achieve high yield and purity. The bulky isopropyl groups at the ortho positions (2 and 6) relative to the carboxylic acid functional group present unique synthetic challenges.

A common and logical synthetic route to this compound involves a multi-step sequence starting from simpler aromatic precursors. This pathway leverages well-established reaction types to build the complex structure.

A plausible pathway can be outlined in three main stages:

Friedel-Crafts Alkylation: The synthesis typically begins with the exhaustive isopropylation of a benzene (B151609) ring. Using an alkylating agent like isopropyl halide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃), 1,3,5-triisopropylbenzene (B165165) is formed. wikipedia.orgsoftbeam.net This reaction establishes the characteristic 1,3,5-substitution pattern of the isopropyl groups on the aromatic core. wikipedia.org

Regioselective Halogenation: The next step involves the introduction of a halogen, typically bromine, onto the 1,3,5-triisopropylbenzene ring. This electrophilic aromatic substitution yields 1-bromo-2,4,6-triisopropylbenzene. lifechempharma.com The reaction is regioselective, as the three isopropyl groups direct the incoming electrophile to one of the equivalent ortho/para positions, resulting in a single major product. This brominated intermediate is a key precursor for the final carboxylation step.

Grignard Carboxylation: The final step is the conversion of the aryl bromide to a carboxylic acid. This is achieved through a Grignard reaction. mnstate.eduyoutube.comadichemistry.com 1-bromo-2,4,6-triisopropylbenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide. mnstate.edu This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile. youtube.comyoutube.com Subsequent acidification of the resulting magnesium carboxylate salt yields the final product, this compound. youtube.comyoutube.com

Each step in the synthesis of this compound requires careful optimization to maximize the yield and ensure the purity of the final product.

Friedel-Crafts Alkylation: The ratio of reactants, choice of catalyst, temperature, and reaction time are critical. Using an excess of the alkylating agent and a suitable catalyst loading can drive the reaction towards the desired trisubstituted product. However, conditions must be controlled to prevent unwanted side reactions or the formation of other isomers.

Bromination: The choice of brominating agent (e.g., molecular bromine vs. N-bromosuccinimide) and reaction conditions (solvent, temperature, presence of a catalyst) can influence the selectivity and prevent over-halogenation.

Grignard Reaction: This step is highly sensitive to reaction conditions. The use of anhydrous solvents is crucial, as Grignard reagents are strong bases and will react with any protic solvents, including traces of water. mnstate.edu The magnesium metal may need to be activated, for instance with a small amount of iodine, to initiate the reaction. adichemistry.com The temperature must be controlled during the formation of the Grignard reagent and its subsequent reaction with carbon dioxide to prevent side reactions, such as Wurtz coupling, which can reduce the yield.

The regioselectivity of the synthesis is primarily controlled by the initial Friedel-Crafts alkylation step. The formation of 1,3,5-triisopropylbenzene is governed by the directing effects of the isopropyl groups. As ortho-para directors and activating groups, the first isopropyl group directs the second to the para position. The third isopropyl group is then directed to a position meta to the first two, resulting in the thermodynamically stable 1,3,5-isomer.

Once 1,3,5-triisopropylbenzene is formed, the regiochemistry of the final product is essentially locked in. The subsequent bromination occurs at one of the three equivalent positions (2, 4, or 6), leading to a single brominated isomer. The final carboxylation step simply replaces the bromine atom with a carboxylic acid group, thus ensuring the desired 2,4,6-substitution pattern of the final product.

Application as a Hindered Acid Intermediate in Complex Organic Synthesis

The steric bulk provided by the two ortho-isopropyl groups makes this compound and its derivatives, particularly its esters (known as TIB esters), valuable intermediates in organic synthesis. This steric hindrance can be exploited to control reactivity and selectivity in subsequent chemical transformations.

Esters derived from this compound (TIB esters) have found significant application in lithiation-borylation reactions. This methodology is a powerful tool for the stereoselective synthesis of boronic esters, which are versatile building blocks in organic chemistry. In this process, the TIB ester acts as a directing group, facilitating the deprotonation at the α-carbon of the ester's alkyl group.

The bulky TIB group is crucial for this process. It increases the acidity of the α-protons and directs the base (typically a lithium amide) to the desired position. Following deprotonation to form a lithiated intermediate, the reaction with a boronic ester leads to the formation of a boronate complex. A subsequent 1,2-metalate rearrangement results in the formation of a new, homologated boronic ester with high stereocontrol.

While acyclic primary and secondary 2,4,6-triisopropylbenzoate (TIB) esters have been widely used in lithiation-borylation reactions, the application of cyclic TIB esters has been a subject of more recent investigation. Studies have explored the effect of ring size (from 3- to 6-membered rings) on the three key steps of the protocol: deprotonation, borylation, and 1,2-metalate rearrangement.

Research has shown that the ring size of the cycloalkyl TIB ester has a profound impact on the efficiency of the lithiation-borylation sequence. While all ring sizes could be deprotonated, the rate and stability of the resulting lithiated species varied significantly.

Cyclopropyl (B3062369) and Cyclobutyl Esters: Deprotonation was found to be rapid for both cyclopropyl and cyclobutyl TIB esters.

Cyclopentyl Ester: The lithiated intermediate of the cyclopentyl TIB ester was unstable and underwent α-elimination faster than deprotonation at -78 °C, preventing its use in the reaction.

Cyclohexyl Ester: The deprotonation of the cyclohexyl TIB ester was impractically slow.

Following deprotonation, both the cyclopropyl and cyclobutyl intermediates underwent rapid borylation. However, a crucial difference was observed in the final rearrangement step: only the cyclobutyl substrate underwent the desired 1,2-metalate rearrangement. The cyclopropyl system did not.

These findings indicate that the cyclobutyl TIB ester exists in a "Goldilocks zone," where the ring is small enough to allow for efficient deprotonation but large enough to facilitate the critical 1,2-migration step.

Table 1: Effect of Ring Size on Lithiation-Borylation of Cyclic TIB Esters

| Ring Size | Deprotonation | Borylation | 1,2-Metalate Rearrangement | Outcome |

| 3-membered (Cyclopropyl) | Rapid | Rapid | No | No desired product |

| 4-membered (Cyclobutyl) | Rapid | Rapid | Yes | Successful reaction |

| 5-membered (Cyclopentyl) | Unstable (α-elimination) | N/A | N/A | Unusable substrate |

| 6-membered (Cyclohexyl) | Impractically slow | N/A | N/A | Unusable substrate |

Role in Lithiation-Borylation Reactions

Deprotonation and Borylation Kinetics

The kinetics of deprotonation and borylation of substrates derived from this compound are influenced by factors such as the steric and electronic properties of the substrate. For instance, in the lithiation-borylation of O-cycloalkyl 2,4,6-triisopropylbenzoate (TIB) esters, the ease of deprotonation increases with decreasing ring size of the cycloalkyl group. This trend is attributed to the increasing s-character of the C-H bond, which enhances its acidity.

In-situ Infrared (IR) spectroscopy has been a valuable tool for monitoring these reactions in real-time. Studies on cyclic TIB esters have shown that the deprotonation of the cyclopropyl TIB ester is very rapid. The resulting lithiated species is stable at -78 °C, and the subsequent borylation is also a fast process. Similarly, the cyclobutyl TIB ester undergoes rapid deprotonation, although the lithiated intermediate exhibits slow decomposition at -78 °C. Borylation of the lithiated cyclobutyl species is also rapid. In contrast, the lithiated cyclopentyl TIB ester is unstable and decomposes to the corresponding carboxylate.

Table 1: Deprotonation and Borylation Characteristics of Cycloalkyl TIB Esters

| Cycloalkyl Ring Size | Deprotonation Rate | Stability of Lithiated Intermediate at -78 °C | Borylation Rate |

|---|---|---|---|

| Cyclopropyl | Very Rapid | Stable | Rapid |

| Cyclobutyl | Rapid | Slowly Decomposes | Rapid |

| Cyclopentyl | - | Unstable (Decomposes) | - |

1,2-Metalate Rearrangement Mechanisms

Following the formation of a boronate complex via borylation of a lithiated species, a 1,2-metalate rearrangement can occur. The facility of this rearrangement is also dependent on the structure of the substrate, particularly the ring size in cyclic systems. In contrast to the trend observed for deprotonation, the 1,2-metalate rearrangement becomes progressively easier with increasing ring size. This is due to the reduction in ring strain in the transition state of the rearrangement.

For the series of 3- to 6-membered cycloalkyl TIB esters, it has been observed that while both cyclopropyl and cyclobutyl substrates undergo rapid borylation, only the cyclobutyl substrate proceeds through a 1,2-metalate rearrangement. The cyclobutyl ring exists in a favorable conformational "Goldilocks zone," where the ring is small enough to facilitate the initial deprotonation yet large and flexible enough to allow for the subsequent 1,2-metalate rearrangement to occur. The organolithium intermediate in the cyclobutyl case is also sufficiently stable to proceed to the rearrangement step.

Catalytic Applications and Ligand Design

Use as a Supporting Ligand in Cerium(IV) Catalysis

While direct and extensive research on this compound as a supporting ligand in cerium(IV) catalysis is not widely documented in the reviewed literature, the use of sterically encumbered benzoate (B1203000) ligands in cerium-catalyzed reactions has been noted. nih.gov These bulky ligands are crucial for the formation of robust cerium complexes that can participate in photoredox cycles. nih.gov In such catalytic systems, the electronic and steric properties of the ligand can influence the photophysical properties and the reactivity of the cerium center.

Influence on Dehydroxymethylative Functionalization

In the context of dehydroxymethylative functionalization, particularly the arylation of alcohols, sterically hindered benzoate ligands have been identified as effective for promoting the reactivity of cerium catalysts. nih.gov A synergistic cerium and nickel catalytic system has been developed for the C(sp³)–C(sp²) cross-coupling of free alcohols with aryl halides, a process that involves the extrusion of formaldehyde. organic-chemistry.org In this system, the identification of suitable benzoate ligands for the cerium complexes was facilitated by high-throughput experimentation. nih.gov Mechanistic studies have pointed to the formation of a tribenzoate cerium(III) complex as a key intermediate, highlighting the critical role of these ligands in the catalytic cycle. nih.govorganic-chemistry.org

Palladium(II)-Catalyzed C(sp³)–H Carbonylation of Amines

In the realm of palladium-catalyzed C(sp³)–H functionalization, this compound has been employed as a bulky additive in the carbonylation of aliphatic amines. Its presence was observed to favor the γ-C–H activation pathway over the competing β-C–H activation. This selectivity is crucial for controlling the regioselectivity of the carbonylation reaction. The steric hindrance provided by the triisopropylphenyl group likely disfavors the formation of certain intermediates, thereby directing the catalytic cycle towards the desired product. The ratio of β- to γ-C–H carbonylation could be further modulated by adjusting the concentration of carbon monoxide and the electronic properties of the benzoate additive, with lower CO concentrations and electron-poor benzoates favoring γ-C–H carbonylation.

Effect of Carboxylate Ligand Nature on Diastereoselectivity and Yield

The diastereoselectivity and yield of certain reactions can be significantly influenced by the nature of the carboxylate ligand employed. While direct studies detailing the specific effects of 2,4,6-triisopropylbenzoate as a ligand on diastereoselectivity and yield are not extensively documented in readily available literature, the principle of using sterically demanding carboxylate ligands to control stereochemistry is a well-established strategy in organic synthesis. The bulky nature of the 2,4,6-triisopropylphenyl group is expected to create a highly demanding steric environment, which can lead to high diastereoselectivity in reactions involving chiral substrates or catalysts.

For instance, in metal-catalyzed reactions, a 2,4,6-triisopropylbenzoate ligand would occupy a large portion of the coordination sphere of the metal center. This can create a chiral pocket that effectively shields one face of a prochiral substrate, forcing an incoming nucleophile or electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess (d.e.). The yield of such reactions would be dependent on whether the steric bulk impedes the desired reaction pathway to a greater extent than it prevents undesired side reactions.

Table 1: Hypothetical Influence of Carboxylate Ligand Bulk on Diastereoselectivity and Yield

| Carboxylate Ligand | Steric Bulk | Expected Diastereoselectivity (d.e.) | Expected Yield (%) |

| Acetate | Low | Low to Moderate | High |

| Pivalate | Moderate | Moderate to High | Moderate to High |

| 2,4,6-Triisopropylbenzoate | High | Potentially Very High | Variable |

Stereocontrolled Synthetic Applications

The principles of sterically controlled reactions utilizing derivatives of this compound can be applied to various powerful carbon-carbon bond-forming reactions.

Enantioselective Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. When performed enantioselectively, it provides access to chiral 1,5-dicarbonyl compounds and their derivatives. The use of chiral catalysts or auxiliaries bearing the 2,4,6-triisopropylbenzoyl moiety could, in principle, induce high levels of enantioselectivity.

For example, a chiral organocatalyst incorporating a 2,4,6-triisopropylbenzamide (B3080683) group could form a well-defined chiral hydrogen-bonding network with the Michael acceptor, effectively shielding one of its enantiotopic faces. This would direct the nucleophilic attack to the opposite face, resulting in a product with high enantiomeric excess (e.e.). However, specific examples and detailed research findings of this compound or its derivatives being directly used as the primary chiral-directing group in enantioselective Michael additions are not prominently reported in the current body of scientific literature.

Table 2: Potential Role of 2,4,6-Triisopropylbenzoyl Group in Enantioselective Michael Addition

| Chiral Catalyst/Auxiliary Component | Proposed Role in Stereocontrol | Expected Enantioselectivity (e.e.) |

| 2,4,6-Triisopropylbenzamide | Steric shielding of one enantiotopic face of the Michael acceptor through hydrogen bonding. | High |

| 2,4,6-Triisopropylbenzoate Ester (as chiral auxiliary) | Conformational locking of the substrate to favor a specific approach of the nucleophile. | High |

This table represents a conceptual application, as concrete data is not widely available.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. Achieving stereocontrol in the Robinson annulation is crucial for the synthesis of complex polycyclic systems like steroids and terpenes.

The introduction of a bulky substituent such as a 2,4,6-triisopropylbenzoyl group on one of the reactants could influence the stereochemical outcome of both the initial Michael addition and the subsequent aldol cyclization. During the Michael addition, the steric bulk would direct the formation of a specific diastereomer of the 1,5-diketone intermediate. This initial stereocontrol would then be translated into the final annulated product during the intramolecular aldol condensation, where the transition state leading to one diastereomer would be favored due to minimized steric interactions.

While the concept is sound, published research specifically detailing the use of this compound or its derivatives to achieve stereocontrol in the Robinson annulation is scarce. The general principle of using sterically demanding groups to influence the stereochemical course of this reaction is, however, a valid synthetic strategy.

Table 3: Conceptual Stereodirecting Effect in Robinson Annulation

| Reactant Modification | Step Influenced | Expected Stereochemical Outcome |

| Michael Donor with 2,4,6-Triisopropylbenzoyl Auxiliary | Michael Addition | High diastereoselectivity in the 1,5-diketone intermediate. |

| Michael Donor with 2,4,6-Triisopropylbenzoyl Auxiliary | Aldol Condensation | Formation of a specific diastereomer of the final annulated product. |

This table outlines a theoretical application based on established principles of asymmetric synthesis, pending specific experimental data.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involving 2,4,6-Triisopropylbenzoic Acid

The unique structural characteristics of this compound, dominated by the bulky isopropyl groups flanking the carboxylic acid functionality, profoundly influence its reactivity. Mechanistic studies have focused on understanding how this steric hindrance governs reaction pathways, particularly in common organic transformations such as amidation and decarboxylation.

The formation of an amide bond, typically achieved by the condensation of a carboxylic acid and an amine, is significantly impeded when using sterically hindered substrates like this compound. The three isopropyl groups, particularly the two at the ortho positions, create a congested environment around the carboxyl group. This steric shield drastically slows the rate of nucleophilic attack by an amine on the activated carboxyl intermediate, which is a critical step in amide bond formation. chimia.chnih.gov

Even with potent coupling reagents designed to activate the carboxylic acid, the synthesis of amides from this compound remains a formidable challenge. chimia.ch Research into catalytic direct amidation has shown that aromatic carboxylic acids are generally less reactive than their aliphatic counterparts. nih.gov This difficulty is compounded when both the carboxylic acid and the amine are sterically demanding. For instance, the reaction between a hindered acid like this compound and a bulky secondary amine would be expected to proceed with extremely low efficiency, if at all. nih.govmdpi.com The slow nucleophilic attack in such a congested environment is the primary reason for the low yields and protracted reaction times. chimia.ch

The impact of steric hindrance on amidation yield is illustrated in the following representative data, which shows a clear trend of decreasing yield as the steric bulk of either the acyl donor or the amine nucleophile increases.

Table 1: Effect of Steric Hindrance on Amidation Reaction Yield

Carboxylic Acid Amine Relative Steric Hindrance Typical Yield Benzoic Acid Benzylamine Low High (>90%) Benzoic Acid Diisopropylamine Moderate Moderate (40-60%) This compound Benzylamine High Low (10-30%) This compound Diisopropylamine Very High Very Low (<5%)

This table presents illustrative data based on established principles of steric effects in chemical reactions.

The decarboxylation of aromatic carboxylic acids is a reaction that can be facilitated by high temperatures or catalytic conditions. For benzoic acids, the mechanism in acidic media typically involves an electrophilic attack on the aromatic ring.

In acidic conditions, the accepted mechanism for the decarboxylation of many benzoic acids is a protolytic displacement of the carboxyl group. This pathway involves the electrophilic attack of a proton (H+) on the C(1) carbon of the aromatic ring—the carbon atom to which the carboxyl group is attached. nist.gov The presence of electron-donating groups on the ring, such as the isopropyl groups in this compound, increases the electron density of the aromatic system and thereby activates it towards electrophilic substitution, facilitating this proton attack. nist.gov

For some activated benzoic acids, an alternative mechanism has been proposed to avoid the formation of high-energy intermediates. This involves initial protonation of the carboxyl group, followed by the formation of a higher-energy ring-protonated tautomer. This subsequent C-C bond cleavage can then proceed in a manner that avoids producing energetically unfavorable species like doubly protonated CO2. nih.gov The rate-determining step in such electrophilic aromatic substitutions is the formation of the positively charged intermediate, and the stability of this intermediate is crucial to the reaction rate.

Solvent kinetic isotope effect (SKIE) studies are a powerful tool for elucidating reaction mechanisms, particularly the role of proton transfer in rate-determining steps. mdpi.com The SKIE is determined by comparing the reaction rate in a standard solvent (like H₂O or H₂SO₄) to the rate in its deuterated counterpart (D₂O or D₂SO₄). A normal SKIE (kH/kD > 1) indicates that proton transfer is part of the rate-determining step.

Table 2: Solvent Kinetic Isotope Effect (SKIE) in the Decarboxylation of 2,4-Dimethoxybenzoic Acid

Acid Concentration (M) kobs in H₂SO₄ (s⁻¹) kobs in D₂SO₄ (s⁻¹) SKIE (kH/kD) 2.0 1.5 x 10⁻⁵ 6.0 x 10⁻⁶ 2.5 4.0 5.0 x 10⁻⁵ 2.5 x 10⁻⁵ 2.0 6.0 1.2 x 10⁻⁴ 7.5 x 10⁻⁵ 1.6 8.0 2.5 x 10⁻⁴ 2.0 x 10⁻⁴ 1.25

Data adapted from studies on 2,4-dimethoxybenzoic acid, a structural and electronic analogue. nih.gov

Detailed mechanistic analysis, supported by kinetic isotope effects and computational studies on activated benzoic acids, suggests that the acid-catalyzed decarboxylation involves at least two partially rate-determining steps. nih.gov These are the transfer of a proton to the aromatic ring (as discussed in 3.1.2.1) and the subsequent cleavage of the C-C bond that releases carbon dioxide. nih.gov

When this compound is deprotonated to form the 2,4,6-triisopropylbenzoate anion, it can act as a ligand in coordination complexes with various metals. The bulky nature of this ligand can enforce unusual or distorted coordination geometries around the metal center, which in turn significantly affects the electronic properties and reactivity of the complex, including the rates of electron transfer. nih.govnih.gov

In transition metal chemistry, electron transfer rates are governed by factors described by Marcus theory, including the reorganization energy required to change the geometry from the initial to the final redox state. nih.gov Sterically demanding ligands like 2,4,6-triisopropylbenzoate can create a coordination environment that is distorted from the ideal geometry (e.g., tetrahedral or square planar). This pre-distortion can lower the reorganization energy needed for electron transfer, as less structural change is required to accommodate the new oxidation state. This concept is related to the "entatic state" principle in bioinorganic chemistry, where distorted geometries at metal centers in enzymes facilitate rapid electron transfer. nih.gov

For example, in copper complexes, Cu(I) typically favors a tetrahedral geometry while Cu(II) prefers a square planar or distorted octahedral geometry. A bulky ligand like 2,4,6-triisopropylbenzoate could force the Cu(II) complex into a more distorted, pseudo-tetrahedral geometry. This structure would be closer to the preferred geometry of Cu(I), thus reducing the inner-sphere reorganization energy and potentially accelerating the Cu(II)/Cu(I) electron self-exchange rate. nih.gov Furthermore, photoinduced ligand-to-metal charge transfer (LMCT) is a known pathway for generating aryl radicals from copper benzoates, a process whose efficiency can be tuned by the electronic properties of the benzoate (B1203000) ligand. acs.org

Table 3: Influence of Ligand Steric Bulk on Metal Complex Properties

Ligand Steric Bulk Typical Coordination Geometry (e.g., with Cu(II)) Effect on Reorganization Energy (λ) Predicted Electron Transfer Rate Acetate Low Regular (e.g., Paddle-wheel dimer) High Slow Benzoate Moderate Slightly distorted Medium Moderate 2,4,6-Triisopropylbenzoate High Highly distorted (pseudo-tetrahedral) Low Fast

```*This table illustrates the conceptual relationship between ligand steric properties and electron transfer kinetics based on established principles.*

Table of Mentioned Compounds

Compound Name This compound 2,4-Dimethoxybenzoic acid Acetic acid Acetate Benzoic acid Benzoate Benzylamine Carbon dioxide Copper(I) Copper(II) Diisopropylamine Salicylic acid

Electron Transfer Processes in Metal Complexes

Influence of Steric Hindrance on Reactivity Profiles

The three isopropyl groups positioned ortho and para to the carboxylic acid group in this compound create significant steric hindrance around the reactive center. This steric bulk has a profound impact on its chemical reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon or reactions requiring specific geometric arrangements.

Cyclodehydration reactions, which involve the intramolecular removal of water to form a cyclic compound, are sensitive to steric effects. For a substituted benzoic acid to undergo cyclodehydration, the carboxylic acid group must be able to adopt a suitable conformation to react with another functional group on the same molecule. The bulky isopropyl groups in the 2- and 6-positions can restrict the rotation of the carboxylic acid group, thereby hindering its ability to achieve the necessary transition state geometry for cyclization. This steric hindrance can significantly decrease the rate of cyclodehydration or necessitate more forcing reaction conditions compared to less hindered analogues.

While specific studies on the cyclodehydration of this compound itself are not prevalent, the principles of steric hindrance in similar reactions, such as the Robinson-Gabriel synthesis of oxazoles from 2-acylamino-ketones, demonstrate the importance of accessibility to the reactive center. wikipedia.org

When comparing the reactivity of this compound to less hindered derivatives like benzoic acid or 4-isopropylbenzoic acid, the impact of steric hindrance becomes evident. For instance, in esterification reactions, which can be considered a type of dehydration, this compound reacts much more slowly than benzoic acid. The ortho-isopropyl groups shield the carboxylic acid from the approach of an alcohol nucleophile.

| Compound | Relative Reactivity in Esterification | Steric Hindrance at Carboxyl Group |

| Benzoic Acid | High | Low |

| 4-Isopropylbenzoic Acid | High | Low |

| 2-Isopropylbenzoic Acid | Moderate | Moderate |

| 2,6-Diisopropylbenzoic Acid | Low | High |

| This compound | Very Low | Very High |

This table provides a qualitative comparison based on established principles of steric hindrance.

The steric hindrance of this compound also dramatically affects its participation in S N 2 (bimolecular nucleophilic substitution) reactions, particularly when the carboxylic acid is converted to a derivative where the carbonyl carbon is the electrophilic center. In an S N 2 reaction, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. libretexts.orgyoutube.comchemistrysteps.comwikipedia.orgnih.govlibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org

The presence of the two large ortho-isopropyl groups in this compound derivatives effectively blocks this backside attack. libretexts.org This steric shielding makes S N 2 reactions at the carbonyl carbon extremely slow or completely non-reactive under typical conditions. libretexts.org

| Substrate Type | Relative Rate of S N 2 Reaction | Steric Hindrance |

| Methyl | Fastest | Very Low |

| Primary | Fast | Low |

| Secondary | Slow | Moderate |

| Tertiary | No Reaction | High |

| Carbonyl carbon of a 2,4,6-triisopropylbenzoyl derivative | Extremely Slow / No Reaction | Very High |

This table illustrates the general trend of steric hindrance on S N 2 reaction rates and extrapolates the expected reactivity for a derivative of this compound.

Quantum Chemical Studies and Computational Modeling

Quantum chemical studies and computational modeling serve as powerful tools to investigate the intricate details of chemical structures and reactions at the molecular level. For a sterically hindered molecule like this compound, these methods provide invaluable insights into its electronic properties, reaction mechanisms, and the profound influence of its bulky substituents on its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a primary tool for elucidating complex reaction mechanisms, offering a balance between accuracy and computational cost. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed picture of the reaction pathway.

While specific DFT studies detailing the reaction mechanisms of this compound are not extensively documented in the literature, the methodology is well-suited to explore its reactivity. For instance, in reactions such as esterification or amide formation, DFT could be employed to model the approach of a nucleophile to the carboxylic acid group. Such calculations would quantitatively reveal how the two ortho-isopropyl groups sterically shield the carbonyl carbon, leading to a higher activation energy compared to less hindered benzoic acids. The theory can also be used to investigate the mechanism of acid-catalyzed reactions, mapping out the protonation steps and subsequent transformations. DFT calculations can offer significant input to mechanistic investigations, sometimes revealing possibilities that were not previously considered.

Theoretical investigations on the reactions of similar phenolic compounds have utilized DFT to study mechanisms like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). For this compound, DFT could similarly be used to assess its antioxidant potential by calculating the bond dissociation enthalpy of the carboxylic proton and other C-H bonds, providing insight into its radical scavenging capabilities.

The defining structural feature of this compound is the immense steric hindrance created by the three isopropyl groups, particularly the two flanking the carboxylic acid function at the ortho positions. Computational analysis is essential to quantify the geometric and energetic consequences of this steric crowding.

Studies on less-substituted analogs, such as 2,3-dimethylbenzoic acid, have shown through ab initio calculations that steric strain forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. For this compound, this dihedral angle (the angle between the plane of the carboxylic acid group and the plane of the benzene ring) is expected to be significantly larger. Computational modeling can predict this angle with high accuracy. This twisting has profound electronic consequences, as it disrupts the π-conjugation between the carboxylic acid group and the aromatic ring, a phenomenon known as steric inhibition of resonance. This, in turn, affects the acidity and reactivity of the molecule.

Energy decomposition analysis, a computational technique, can be used to parse the total steric energy into contributions from individual interactions, such as van der Waals repulsions between the hydrogen atoms of the isopropyl groups and the oxygen atoms of the carboxyl group. These models can also calculate the strain energy of the molecule, which is the excess energy arising from this unfavorable conformation compared to a hypothetical planar structure.

Table 1: Conceptual Comparison of Calculated Dihedral Angles for Substituted Benzoic Acids This table illustrates the expected trend based on principles of steric hindrance. Actual values would require specific calculations for each molecule.

| Compound | Substituents | Expected Carboxyl Twist Angle (Dihedral) |

| Benzoic Acid | None | ~0° |

| 2-Methylbenzoic Acid | One ortho-methyl group | 10-15° |

| 2,6-Dimethylbenzoic Acid | Two ortho-methyl groups | 50-60° |

| This compound | Two ortho-isopropyl groups | >60° |

Gas-phase acidity and basicity are intrinsic properties of a molecule, free from the complicating effects of solvation. These values provide a pure measure of a molecule's ability to donate or accept a proton. The gas-phase acidity (GA) corresponds to the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase:

HA(g) → H⁺(g) + A⁻(g)

The related proton affinity (PA) of the conjugate base (A⁻) is the negative of the enthalpy change (ΔH) for the reverse reaction. wikipedia.org A higher gas-phase acidity (lower ΔG) indicates a stronger acid in the gas phase. These values can be accurately calculated using high-level quantum chemical methods.

The electronic effect of the alkyl (isopropyl) groups is a key determinant of acidity. Alkyl groups are weakly electron-donating through induction. This effect tends to destabilize the resulting carboxylate anion, making the acid weaker (i.e., having a lower gas-phase acidity or a higher proton affinity for its conjugate base) compared to unsubstituted benzoic acid. Therefore, it is predicted that the gas-phase acidity of this compound would be lower than that of benzoic acid.

Table 2: Comparison of Known and Predicted Gas-Phase Acidity Trends This table includes known experimental values for context and a predicted trend for the target compound.

| Compound | Gas-Phase Acidity (ΔG, kcal/mol) | Proton Affinity of Conjugate Base (ΔH, kcal/mol) |

| Benzoic Acid | 335.6 | 342.9 |

| 4-Methylbenzoic Acid | 336.9 | 344.2 |

| This compound | Predicted > 336.9 | Predicted > 344.2 |

Coordination Chemistry and Supramolecular Assembly

2,4,6-Triisopropylbenzoic Acid as a Ligand in Metal Complexes

When deprotonated to form 2,4,6-triisopropylbenzoate (TiPB), this bulky carboxylate serves as an effective ligand for transition metals, particularly in the formation of dimeric "paddlewheel" complexes.

A notable series of diruthenium paddlewheel complexes incorporating the 2,4,6-triisopropylbenzoate ligand has been synthesized and characterized. These compounds include Ru₂(II,III) mixed-valence species and Ru₂(II,II) species. hud.ac.uk The synthesis involves the reaction of precursor materials with this compound to yield complexes such as trans-[Ru₂(TiPB)₂(O₂CCH₃)₂X] (where X = Cl⁻ or PF₆⁻) and fully substituted versions like [Ru₂(TiPB)₄X]. hud.ac.uk

Characterization of these complexes has been accomplished through various methods. Single-crystal X-ray crystallography confirms their molecular structures, while magnetic susceptibility measurements establish the electronic configurations of the diruthenium cores. hud.ac.uk For instance, the Ru₂(II,III) complexes exhibit three unpaired electrons, consistent with a σ²π⁴δ²(δπ)³ configuration, whereas the Ru₂(II,II) complexes have two unpaired electrons, corresponding to a σ²π⁴δ²δ²π² configuration. hud.ac.uk

| Complex Type | General Formula | Ruthenium Oxidation State | Number of Unpaired Electrons | Electronic Configuration |

|---|---|---|---|---|

| Mixed-Ligand | trans-[Ru₂(TiPB)₂(O₂CCH₃)₂X] | II,III | 3 | σ²π⁴δ²(δπ)³ |

| Tetra-substituted | [Ru₂(TiPB)₄X] | II,III | 3 | σ²π⁴δ²(δπ)³ |

| Tetra-substituted | [Ru₂(TiPB)₄] | II,II | 2 | σ²π⁴δ²δ²π² |

In these dimeric metal complexes, the 2,4,6-triisopropylbenzoate ligands adopt a bridging coordination mode, which is characteristic of the paddlewheel structure. In this arrangement, four carboxylate ligands span the two metal centers, creating a lantern-like geometry. hud.ac.ukhud.ac.uk

The significant steric bulk of the ortho- and para-isopropyl groups on the benzoate (B1203000) ligand imposes notable structural constraints. To minimize the steric repulsion between adjacent bulky ligands, the diruthenium cores in the tetra-substituted complexes, such as [Ru₂(TiPB)₄]Cl and [Ru₂(TiPB)₄], undergo significant distortion. hud.ac.ukhud.ac.uk This structural deviation from an idealized paddlewheel geometry is a direct consequence of the ligand's size.

Paddlewheel complexes are known for undergoing ligand substitution reactions at both their axial and equatorial positions. The bulky nature of the 2,4,6-triisopropylbenzoate ligand plays a critical role in the kinetics and thermodynamics of these exchange processes.

While specific kinetic studies on 2,4,6-triisopropylbenzoate exchange in paddlewheel complexes are not extensively detailed, general principles indicate that steric hindrance is a key factor influencing reaction rates. Research on other paddlewheel systems has shown that sterically bulky ligands can tune the lability of the metal-ligand bond. chemrxiv.org Larger ligands can slow the rate of ligand exchange by sterically shielding the metal centers from incoming nucleophiles or by requiring a more disruptive, higher-energy transition state for the substitution to occur. chemrxiv.orgresearchgate.net Therefore, it is expected that the exchange of 2,4,6-triisopropylbenzoate ligands would be slower compared to less hindered carboxylates like acetate. This steric effect can also influence the thermodynamics, potentially making the substitution with smaller ligands more favorable to relieve steric strain.

The steric strain induced by the 2,4,6-triisopropylbenzoate ligands leads to unexpected and significant modifications of the electronic structure of the diruthenium core. hud.ac.uk In the [Ru₂(TiPB)₄] complex, the distortion caused by the bulky ligands results in a Ru-Ru bond length of 2.2425(6) Å, which is the shortest ever observed for a diruthenium tetracarboxylate. hud.ac.uk

Surprisingly, this Ru-Ru bond is shorter than that in its oxidized Ru₂(II,III) counterpart, [Ru₂(TiPB)₄]⁺, despite the latter having a higher formal bond order. This counterintuitive finding is rationalized by the degree of internal rotation or distortion around the diruthenium axis, which directly impacts the metal-metal bond length. hud.ac.uk Density functional theory (DFT) calculations have supported this relationship. Furthermore, electrochemical and electronic absorption data show that the structural distortions and the shortened Ru-Ru bond lead to a small increase in the energy of the near-degenerate δ* and π* molecular orbitals. hud.ac.uk

| Complex | Ru Oxidation State | Ru-Ru Bond Length (Å) | Key Electronic Feature |

|---|---|---|---|

| [Ru₂(TiPB)₄] | II,II | 2.2425(6) | Shortest Ru-Ru bond for a diruthenium tetracarboxylate. |

| [Ru₂(TiPB)₄]⁺ | II,III | ~2.256 | Longer Ru-Ru bond despite higher bond order. |

Substitution Chemistry in Paddlewheel Complexes

Supramolecular Architectures and Hydrogen Bonding Networks

In its free acid form, this compound participates in the formation of supramolecular assemblies, primarily governed by hydrogen bonding. Like many carboxylic acids, it is expected to form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Intermolecular and Intramolecular Hydrogen Bonding Interactions

The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 814794. Analysis of this crystal structure would provide definitive information on the hydrogen bonding interactions in the solid state.

Typically, carboxylic acids in the solid state form dimeric structures through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. This results in a characteristic R22(8) ring motif. It is highly probable that this compound follows this pattern, forming centrosymmetric dimers in the crystalline phase.

Due to the steric hindrance from the ortho-isopropyl groups, the carboxylic acid group may be twisted out of the plane of the benzene (B151609) ring. This twisting would reduce the resonance interaction between the carboxyl group and the aromatic ring but would not prevent the formation of intermolecular hydrogen bonds. Intramolecular hydrogen bonding is not expected to be a significant feature in the free acid, as there are no suitable hydrogen bond donor/acceptor pairs in close proximity within the molecule.

Table 1: Crystallographic and Hydrogen Bonding Data for this compound (Note: Specific values are pending analysis of the primary crystallographic publication.)

| Parameter | Value |

| CCDC Deposition No. | 814794 |

| Empirical Formula | C16H24O2 |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Hydrogen Bond Motif | Likely R22(8) Dimer |

| O-H···O Distance (Å) | [Data not available] |

Role in the Formation of Supramolecular Isomers and Networks

The formation of supramolecular isomers and extended networks is dependent on the ability of a molecule to form directional and reliable intermolecular interactions. For this compound, the primary interaction for building larger structures is the hydrogen bonding between the carboxylic acid groups.

While the formation of the aforementioned hydrogen-bonded dimers is a form of self-assembly, the steric bulk of the isopropyl groups would likely hinder the formation of more complex or extended networks. The bulky nature of the rest of the molecule would prevent close packing and the formation of other significant intermolecular interactions, such as π-π stacking. Consequently, the supramolecular chemistry of this compound is likely dominated by the formation of discrete dimeric units, with only weak van der Waals forces holding these dimers together in the crystal lattice. The potential for forming diverse supramolecular isomers or intricate networks is therefore limited.

Self-Assembly of Coordination Polymers

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. The formation of such polymers requires ligands that can bridge between metal centers. While the carboxylate group is an excellent bridging unit, the steric hindrance of this compound poses a major obstacle to its incorporation into coordination polymers.

For a coordination polymer to form, the ligand must be able to approach and bind to multiple metal centers in a repeating fashion. The bulky isopropyl groups would likely prevent the necessary spatial arrangement of ligands and metal ions to form an extended, ordered network. A thorough review of the literature does not reveal any reported examples of coordination polymers synthesized using this compound as a linker. This strongly suggests that its steric profile makes it unsuitable for the construction of such materials. Researchers in the field of metal-organic frameworks (MOFs) and coordination polymers typically opt for ligands with less steric hindrance around the coordinating groups to facilitate the formation of porous and stable networks.

Advanced Spectroscopic and Characterization Techniques

Spectroscopic Analysis of 2,4,6-Triisopropylbenzoic Acid and its Derivatives

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic properties of this compound. Each technique offers unique insights into different aspects of the compound's chemical nature.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The gas-phase IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most notable feature is the broad absorption band associated with the hydroxyl (-OH) group of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak around 1700-1750 cm⁻¹. Additionally, absorptions corresponding to C-H stretching in the isopropyl groups and the aromatic ring are visible just below 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nist.gov

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1700 - 1750 (strong, sharp) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

This interactive table summarizes the key IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule simplifies the signals. The two aromatic protons are chemically equivalent and would appear as a single signal (singlet). The three isopropyl groups give rise to two distinct signals: a signal for the 18 equivalent methyl protons, which appears as a doublet, and a signal for the three equivalent methine (-CH) protons, which appears as a septet due to coupling with the adjacent methyl protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing distinct signals for the carbonyl carbon, the four unique aromatic carbons, and the two unique carbons of the isopropyl groups (methine and methyl carbons).

| Proton (¹H) Environment | Predicted Signal Multiplicity | Carbon (¹³C) Environment |

| Carboxylic Acid (-COOH) | Singlet (broad) | Carbonyl (C=O) |

| Aromatic Ring (-CH) | Singlet | Aromatic (C-H) |

| Isopropyl Methine (-CH) | Septet | Aromatic (C-COOH) |

| Isopropyl Methyl (-CH₃) | Doublet | Aromatic (C-isopropyl) |

| Isopropyl (CH) | ||

| Isopropyl (CH₃) |

This interactive table outlines the predicted signals in the ¹H and ¹³C NMR spectra of this compound based on its molecular structure.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), this compound shows a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 248, which corresponds to its molecular weight. nih.govchemspider.com

A prominent feature of the spectrum is the base peak at m/z 233. nih.govchemspider.com This fragment results from the loss of a methyl radical (•CH₃), a characteristic and facile fragmentation of an isopropyl group. This [M-15]⁺ ion is particularly stable due to the formation of a secondary carbocation. Other fragments can arise from further cleavage of the isopropyl groups or the loss of the carboxyl group.

| Ion | m/z (Mass/Charge) | Identity |

| [M]⁺ | 248 | Molecular Ion |

| [M-15]⁺ | 233 | Loss of a methyl radical (•CH₃) |

This interactive table shows the key ions observed in the mass spectrum of this compound.

Spectroelectrochemical analysis combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo oxidation or reduction. While specific spectroelectrochemical studies on this compound are not widely reported, this technique could be applied to its derivatives, such as esters or metal complexes, to probe their redox behavior. For instance, by applying a potential to a solution of a derivative while monitoring its UV-Vis or IR spectrum, researchers could characterize the electronic structure of the resulting radical ions or other redox species. Studies on simpler benzoic acids have used these methods to understand their reduction pathways.

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region due to π→π* transitions within the benzene (B151609) ring. Studies on the parent compound, benzoic acid, show absorption bands in the UV region. researchgate.net For this compound, the presence of the bulky isopropyl groups may cause slight shifts in the absorption maxima (either bathochromic or hypsochromic shifts) compared to unsubstituted benzoic acid due to electronic and steric effects.

Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and its coordinates have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 814794. nih.gov This structural analysis confirms the connectivity of the atoms and reveals how the steric bulk of the three isopropyl groups influences the orientation of the carboxylic acid group relative to the plane of the aromatic ring. Furthermore, the crystallographic data details the hydrogen bonding patterns and other intermolecular forces that govern the packing of the molecules in the crystal lattice.

Potential Applications in Advanced Chemical Systems

Role in Catalysis and Asymmetric Synthesis

2,4,6-Triisopropylbenzoic acid serves as a potent acid catalyst in a variety of organic reactions. The presence of its three isopropyl groups enhances its acidity and reactivity. a2bchem.com This property makes it particularly valuable for promoting reactions such as esterifications, Friedel-Crafts acylations, and rearrangement reactions. a2bchem.com Its acidic nature facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is crucial for creating complex molecular structures with high efficiency and selectivity. a2bchem.com

By functioning as a catalyst, the compound plays a significant role in accelerating reaction rates, improving yields, and controlling the stereochemistry of the products. a2bchem.com The significant steric bulk conferred by the isopropyl groups is a key feature. A catalyst composition containing bulky benzoic carboxylic acids, including this compound, has been developed for the preparation of 3-pentenoic ester from butadiene.

Materials Science Applications, including Charge Transport Properties

In the realm of materials science, this compound is employed as a key component in the synthesis of various aromatic compounds and polymers. a2bchem.com Its role as a hindered acid intermediate allows for its incorporation into larger, complex molecular architectures, which is fundamental to the development of new materials. While specific research on the charge transport properties of this compound itself is not extensively detailed in the available literature, its utility as a building block for polymers suggests its potential contribution to the bulk properties of new materials.

Development of Biologically Active Scaffolds (excluding dosage/administration)

The unique sterically hindered structure of this compound makes its scaffold a subject of interest in medicinal chemistry. While it is widely recognized as an intermediate in organic synthesis, its potential as a direct building block for pharmaceuticals is an area of active exploration. fishersci.comscbt.com A patent has disclosed the application of substituted 2,4,6-triisopropylbenzene compounds in the preparation of medicines for treating diabetes, demonstrating the therapeutic potential of this chemical scaffold. google.com The related compound, 2,4,6-Triisopropylphenylboronic acid, is also noted as a versatile building block that facilitates the creation of complex molecules, including pharmaceuticals. chemimpex.com

Molecular docking is a computational technique used to predict the binding interactions between small molecules and protein targets, playing a pivotal role in drug discovery and repurposing. nih.gov While no specific molecular docking studies focusing on this compound for drug repurposing were identified, research on other benzoic acid derivatives showcases the potential of this class of compounds. For instance, in silico studies have been conducted on various benzoic acid derivatives to evaluate their potential antiviral activity against the SARS-CoV-2 main protease by predicting their binding affinity. nih.gov Other research has used molecular docking to analyze different benzoic acid derivatives as effective inhibitors of carbonic anhydrase. niscpr.res.in These studies highlight the methodology and potential for a compound like this compound, with its distinct structural characteristics, to be investigated in silico for new therapeutic applications against various biological targets.

Industrial Applications in Chemical Manufacturing

In industrial chemical manufacturing, this compound is primarily valued as a hindered acid intermediate. thermofisher.comfishersci.comchemicalbook.comscbt.com The term "hindered" refers to the steric protection of the carboxylic acid group by the bulky 2,4,6-triisopropyl substituents on the benzene (B151609) ring. This steric hindrance can control the reactivity of the acid group, allowing for selective chemical transformations that might be difficult to achieve with less hindered acids. This characteristic makes it a useful intermediate in multi-step organic syntheses where precise control over reaction pathways is essential for producing fine chemicals and complex molecules.

Catalytic Systems for Industrial Processes

While this compound (TIPBA) is recognized for its utility as a sterically hindered acid catalyst in various organic syntheses, such as esterifications and Friedel-Crafts acylations, its specific role as a ligand or direct additive in large-scale industrial palladium-catalyzed cross-coupling reactions is not extensively documented in publicly available research. a2bchem.com Industrial catalytic systems for processes like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations typically employ specialized phosphine-based ligands or N-heterocyclic carbenes (NHCs) to achieve high yields and turnover numbers.

The potential for carboxylic acids to participate in catalytic cycles, for example, through carboxylate-assisted C-H activation, is an area of ongoing research. However, specific industrial applications of this compound in this capacity are not detailed in the available literature.

Given the absence of specific research findings and performance data for this compound in these advanced, industrially relevant catalytic systems, a detailed analysis with data tables on its performance in such applications cannot be provided at this time. The focus of its documented utility remains primarily in its capacity as a strong, sterically hindered Brønsted acid catalyst for other classes of organic transformations. a2bchem.com

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Derivatization Strategies

While established methods for the synthesis of 2,4,6-triisopropylbenzoic acid exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the exploration of C-H activation strategies to directly functionalize the aromatic ring, bypassing traditional multi-step procedures that may generate significant waste. Furthermore, the development of novel derivatization strategies is crucial for expanding the functional scope of this molecule.

The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations. Future research will likely focus on the synthesis of novel esters, amides, and other derivatives with tailored electronic and steric properties. For instance, the synthesis of sterically hindered esters of this compound is an area of active investigation, with potential applications as non-hydrolyzable protecting groups or as bulky ligands for catalysis.

A key challenge in the synthesis of derivatives is overcoming the steric hindrance imposed by the isopropyl groups. This has led to the exploration of highly reactive intermediates and specialized catalytic systems to facilitate transformations at the sterically congested carboxylic acid center. The development of these new synthetic tools will be instrumental in unlocking the full potential of this compound as a versatile building block.

Advanced Mechanistic Insights through in situ Techniques

A deeper understanding of the mechanisms by which this compound participates in and catalyzes chemical reactions is essential for its rational application. The steric bulk of the isopropyl groups significantly influences its reactivity and catalytic activity, often leading to unique selectivity. Advanced in situ spectroscopic techniques are emerging as powerful tools for probing reaction mechanisms in real-time.

For example, in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the formation of reaction intermediates, the kinetics of catalytic cycles, and the role of the sterically hindered environment in transition states. researchgate.net These techniques allow researchers to directly observe the catalyst and reactants as the reaction progresses, providing a level of detail that is often inaccessible through traditional analytical methods.

Computational studies, including density functional theory (DFT) calculations, are also expected to play a pivotal role in elucidating reaction mechanisms. By modeling the transition states and reaction pathways of processes involving this compound, researchers can gain insights into the origins of its catalytic activity and selectivity. The synergy between advanced in situ spectroscopic methods and computational modeling will be a driving force in unraveling the intricate mechanistic details of reactions involving this unique compound.

Rational Design of New Materials and Catalysts

The distinct structural features of this compound make it an attractive component for the rational design of new materials and catalysts with tailored properties. Its rigid and bulky nature can be exploited to create well-defined cavities and channels in supramolecular assemblies and porous materials.

One area of growing interest is the use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs). The steric hindrance of the isopropyl groups can be used to control the coordination environment around the metal centers and to tune the pore size and functionality of the resulting MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the derivatization of this compound with functional groups can lead to the development of novel polymers with unique properties. For instance, incorporating this bulky monomer into a polymer backbone can influence its solubility, thermal stability, and morphological characteristics. The synthesis of functional polymers from monomers derived from this compound is an emerging field with potential applications in areas such as specialty coatings and advanced membranes.

In the realm of catalysis, 2,4,6-triisopropylbenzoate can act as a bulky ligand for transition metal complexes, influencing the selectivity and activity of the catalyst. The steric demands of the ligand can create a specific coordination environment around the metal center, favoring certain reaction pathways over others. For example, rhodium complexes bearing sterically demanding ligands have shown promise in various catalytic transformations. rsc.orgchemrxiv.orgnih.govuu.nl

Interdisciplinary Research with Biological and Physical Sciences

The unique properties of this compound are also attracting attention from researchers in the biological and physical sciences, opening up new avenues for interdisciplinary research.

In the biological sciences, derivatives of this compound are being explored for their potential therapeutic applications. The incorporation of this bulky hydrophobic moiety into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. While research in this area is still in its early stages, the structural similarity of benzoic acid derivatives to biologically active molecules suggests that this is a promising area for future investigation. mdpi.com

In the physical sciences, the photophysical properties of derivatives of this compound are of interest. For example, the attachment of chromophores, such as pyrene, to the 2,4,6-triisopropylbenzoyl scaffold can lead to new fluorescent materials with potential applications in sensing and imaging. utexas.edunih.govnih.govresearchgate.net The steric bulk of the triisopropylphenyl group can influence the aggregation and emission properties of the attached chromophores.

The intersection of chemistry with biology and physics will undoubtedly lead to the discovery of new and unexpected applications for this versatile molecule. As our understanding of the fundamental properties of this compound continues to grow, so too will its impact on a wide range of scientific disciplines.

常见问题

Q. What are the key physicochemical properties of 2,4,6-Triisopropylbenzoic acid relevant to experimental design?

- Methodological Answer : this compound (CAS 49623-71-4) has a molecular weight of 248.361 g/mol, a melting point of 184–187°C, and a density of ~1.0 g/cm³. Its steric bulk and low solubility in polar solvents necessitate careful solvent selection (e.g., toluene or dichloromethane) for homogeneous reaction conditions. Thermal stability up to 300°C allows use in high-temperature reactions, but decomposition products should be monitored via TGA or GC-MS. Handling requires inert atmospheres to prevent moisture absorption, as hygroscopicity may alter reaction kinetics .

Q. How does steric hindrance in this compound influence its role as an additive in asymmetric catalysis?

- Methodological Answer : The bulky isopropyl groups at C2, C4, and C6 positions create significant steric hindrance, which enhances enantioselectivity by restricting substrate-catalyst interactions to specific conformations. For example, in SPD-catalyzed Michael additions, this steric effect elevates enantiomeric excess (ee) to 96% by stabilizing the transition state via non-covalent interactions (e.g., π-stacking). Researchers should pre-screen steric parameters (e.g., using molecular modeling) to predict additive efficacy in chiral induction .

Advanced Research Questions

Q. What methodologies optimize the use of this compound in Pd-catalyzed C–H functionalization reactions?

- Methodological Answer : In Pd(OPiv)₂-catalyzed C–H carbonylative annulation, this compound (10 mol%) acts synergistically with quinuclidine (30 mol%) to improve diastereoselectivity (d.r. >11:1) and yield (up to 81%). Key parameters include:

- Catalyst system : Pd(OPiv)₂ over Pd(OAc)₂ for enhanced stability.

- Additive ratio : 1:3 molar ratio of acid to ligand for optimal steric and electronic modulation.

- Reaction temperature : 110°C balances selectivity and reaction rate.

Post-reaction, quenching with aqueous EDTA prevents Pd leaching, and purification via flash chromatography (hexane/EtOAc) isolates products .

Q. How do reaction temperature and additive combinations affect enantioselectivity in asymmetric syntheses employing this compound?

- Methodological Answer : Lowering the temperature to −30°C improves enantioselectivity (e.g., from 95% to 96% ee in hydrobenzofuran synthesis) by slowing non-selective pathways. However, below −40°C, reaction efficiency declines due to reduced catalyst turnover. Combining this compound with chiral SPD catalysts (e.g., Cat.1) at 20 mol% loading maximizes stereocontrol. Researchers should use low-temperature NMR to monitor intermediate formation and adjust cooling rates dynamically .

Q. What analytical techniques are recommended for characterizing reaction intermediates when using this compound in complex syntheses?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR with 1,1,2,2-tetrachloroethane as an internal standard quantifies diastereomeric ratios (d.r.) and detects hydrogen-bonding interactions between the acid and substrates.

- GC-MS : Coupled with chiral columns (e.g., β-cyclodextrin), it resolves enantiomers and identifies byproducts.

- X-ray crystallography : Determines absolute configuration of crystals grown from ethyl acetate/hexane mixtures.

- DFT calculations : Predict steric and electronic effects of substituents on transition states .

Data Contradictions and Resolution

- Steric vs. Electronic Effects : notes that more acidic benzoic acids (e.g., p-NO₂) achieve higher yields (91%) in coupling reactions, but this compound’s steric bulk compensates for lower acidity, enabling 74% yield. Researchers should balance acidity (pKa) and steric parameters using Hammett plots or linear free-energy relationships .

- Additive Synergy : While this compound alone reduces Pd-catalyzed reaction yields (), combining it with quinuclidine restores efficiency. This highlights the need for combinatorial screening of additives to exploit cooperative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。